molecular formula C23H25N3O4 B12172141 (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12172141
M. Wt: 407.5 g/mol
InChI Key: BYXBJRGETJUSBO-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the 1-methyl-1H-indole-3-carboxylic acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates: The final step involves the coupling of the 3,5-dimethoxyphenyl intermediate with the 1-methyl-1H-indole-3-carboxylic acid using a piperazine linker. This step typically requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethoxyphenyl)piperazine derivatives: These compounds share the piperazine and dimethoxyphenyl moieties but lack the indole structure.

    Indole-3-carboxylic acid derivatives: These compounds share the indole structure but differ in the substituents on the carboxylic acid.

Uniqueness

(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is unique due to its combination of aromatic, indole, and piperazine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H25N3O4/c1-24-15-20(19-6-4-5-7-21(19)24)23(28)26-10-8-25(9-11-26)22(27)16-12-17(29-2)14-18(13-16)30-3/h4-7,12-15H,8-11H2,1-3H3

InChI Key

BYXBJRGETJUSBO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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